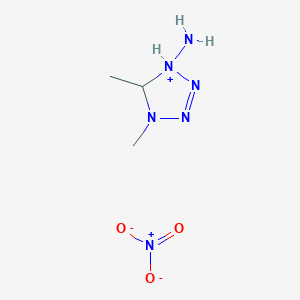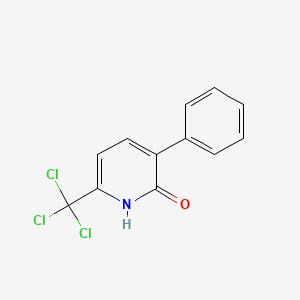
3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a phenyl group at the 3-position, a trichloromethyl group at the 6-position, and a pyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a phenyl-substituted aldehyde with a trichloromethyl-substituted pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the trichloromethyl group.
Substitution: The phenyl and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while reduction could produce dechlorinated derivatives.
科学的研究の応用
3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trichloromethyl group can play a crucial role in enhancing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-Phenyl-6-(chloromethyl)pyridin-2(1H)-one
- 3-Phenyl-6-(bromomethyl)pyridin-2(1H)-one
- 3-Phenyl-6-(iodomethyl)pyridin-2(1H)-one
Uniqueness
3-Phenyl-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
653586-16-4 |
|---|---|
分子式 |
C12H8Cl3NO |
分子量 |
288.6 g/mol |
IUPAC名 |
3-phenyl-6-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8Cl3NO/c13-12(14,15)10-7-6-9(11(17)16-10)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChIキー |
GXPWOUUADIFWDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(NC2=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



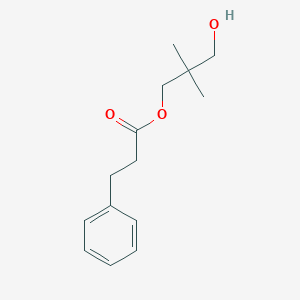
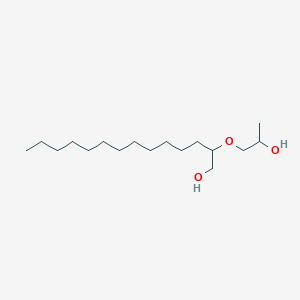

![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
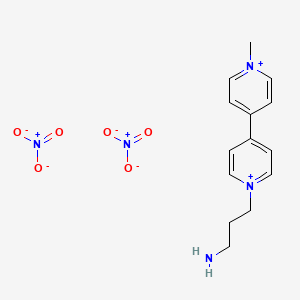
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)


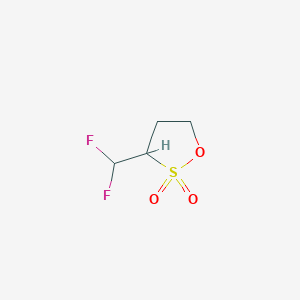
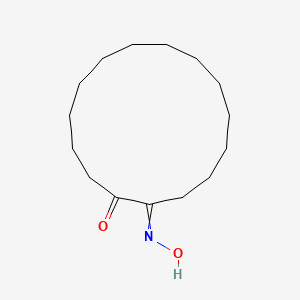
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
